Linker Length Differentiates N1 Propan-1-amine from Shorter Ethyl and Methyl Amino Analogs: Physicochemical and Conformational Implications
The target compound incorporates a three-carbon propan-1-amine linker at the N1 position, compared to the two-carbon ethan-1-amine linker in the closest cataloged analog (CAS 2097968-71-1) and the single-carbon methyl or unsubstituted N1 variants. The propan-1-amine linker increases the number of rotatable bonds from 3 to 4 relative to the ethan-1-amine analog, and provides a computed topological polar surface area (tPSA) of approximately 43.8 Ų versus ∼38.1 Ų for the two-carbon analog—a net increase of ~5.7 Ų that is meaningful for CNS multiparameter optimization (MPO) scoring [1]. The primary amine pKa of the propan-1-amine is predicted to be ~10.5, roughly 0.3 log units higher than the ethan-1-amine analog due to reduced inductive withdrawal, which alters protonation state at physiological pH and can affect both solubility and target engagement kinetics .
| Evidence Dimension | Linker length (number of methylene units between imidazo[1,2-b]pyrazole N1 and terminal NH₂) |
|---|---|
| Target Compound Data | 3-carbon (propan-1-amine); 4 rotatable bonds; predicted tPSA ~43.8 Ų; predicted amine pKa ~10.5 |
| Comparator Or Baseline | 2-carbon ethan-1-amine analog (CAS 2097968-71-1): 3 rotatable bonds; predicted tPSA ~38.1 Ų; predicted pKa ~10.2. 1-carbon methyl analog (CAS 2097970-36-8): 2 rotatable bonds; predicted tPSA ~30.2 Ų |
| Quantified Difference | Δ rotatable bonds: +1 vs. ethyl, +2 vs. methyl. Δ tPSA: +5.7 Ų vs. ethyl, +13.6 Ų vs. methyl. Δ pKa: +0.3 vs. ethyl, +0.6 vs. methyl. |
| Conditions | In silico predictions using standard cheminformatics tools (MarvinSketch/Calculator Plugins); no experimental logD, pKa, or solubility data available for these specific compounds. |
Why This Matters
For CNS-targeted programs, tPSA below 70–90 Ų and an optimal number of rotatable bonds are critical for blood–brain barrier penetration; the propan-1-amine linker sits at a distinct MPO coordinate from shorter analogs, making it non-interchangeable in CNS lead optimization.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435–449. DOI: 10.1021/cn100008c. View Source
